4-{[3-(Methylamino)propyl]amino}butanoic acid dihydrochloride, also known by its chemical formula CHClNO, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential applications. As a derivative of 4-aminobutyric acid, it features a methylamino group attached to a propyl chain, enhancing its biological activity. This compound is classified as an amino acid derivative and falls under the category of pharmaceutical intermediates.
This compound is sourced from various chemical suppliers and is typically utilized in research settings. Its classification as an amino acid derivative places it within a broader category of compounds used in the development of pharmaceuticals, particularly those targeting neurological conditions.
The synthesis of 4-{[3-(Methylamino)propyl]amino}butanoic acid dihydrochloride can be achieved through several methods, often involving the reaction of 4-aminobutyric acid with methylamine and a suitable coupling agent.
The compound can participate in various chemical reactions typical for amino acids, including:
The reactions often require specific catalysts or conditions (e.g., acidic or basic environments) to proceed efficiently. For instance, amidation reactions typically utilize coupling reagents like N,N'-dicyclohexylcarbodiimide to facilitate the formation of amide bonds.
The mechanism of action for 4-{[3-(Methylamino)propyl]amino}butanoic acid dihydrochloride primarily involves modulation of neurotransmitter systems, particularly gamma-aminobutyric acid pathways. It may act as an agonist at GABA receptors, enhancing inhibitory neurotransmission.
4-{[3-(Methylamino)propyl]amino}butanoic acid dihydrochloride is primarily used in:
The structural architecture of 4-{[3-(methylamino)propyl]amino}butanoic acid dihydrochloride comprises a butanoic acid backbone linked to a propylamine chain bearing a tertiary amino group, terminated with dihydrochloride salts. Strategic molecular design focuses on three key elements: (1) Carbon Chain Optimization – balancing methylene spacer lengths (typically C3-C4) to maximize neurological bioactivity while preserving water solubility; (2) Tertiary Amino Group Placement – positioning the methylamino moiety at the terminal position to mimic gamma-aminobutyric acid derivatives; and (3) Salt Formation Compatibility – ensuring protonation sites accommodate dihydrochloride crystallization without molecular rearrangement [7].
Table 1: Molecular Design Parameters for Polyamino Butanoic Acid Derivatives
Design Element | Structural Target | Functional Role |
---|---|---|
Carboxylic Acid Terminus | Butanoic acid (C4 chain) | GABA analog recognition motif |
Central Methylene Spacer | Propylamino linker (C3 chain) | Conformational flexibility |
Terminal Amino Group | N-methylated tertiary amine | Enhanced blood-brain barrier permeability |
Salt Form | Dihydrochloride | Solubility enhancement & crystallinity |
Two primary synthetic frameworks dominate: linear assembly (sequential alkylation from gamma-aminobutyric acid) and convergent coupling (pre-formation of 3-(methylamino)propylamine followed by carboxyl terminus attachment). The linear approach minimizes protection-deprotection cycles but suffers from regioselectivity challenges during tertiary amine installation, while convergent synthesis improves purity at the cost of additional steps [9].
Tertiary amine formation via alkylation constitutes the most synthetically challenging step due to over-alkylation risks and quaternary ammonium salt formation. The reaction employs methyl iodide or dimethyl sulfate as methylating agents under controlled stoichiometry:
Secondary amine precursor + CH₃I → Tertiary ammonium salt → Free base (tertiary amine)
Critical parameters include:
Microwave-assisted alkylation (80°C, 30 min) increases tertiary amine yield to 92% versus 68% under conventional reflux (12 h), attributed to accelerated kinetics suppressing side reactions. Post-alkylation, the tertiary amine is liberated via basification (K₂CO₃) and extracted into chloroform–isopropanol mixtures to remove hydrophilic impurities [6] [9].
Conversion to the dihydrochloride salt necessitates precise protonation control. Key process considerations:
Table 2: Crystallization Parameters for Dihydrochloride Salt
Condition | Ethanol-Water | Isopropanol | Acetone-Ether |
---|---|---|---|
Crystal Form | Needles | Plates | Amorphous |
Water Content (%) | 0.2 | 0.9 | 5.1 |
Hygroscopicity | Low | Moderate | High |
Purity (%) | 99.5 | 98.1 | 95.3 |
Salt stability profiles confirm ethanol-water crystallized material maintains <0.1% degradation after 12 months at 25°C, whereas isopropanol-derived salts show 1.2% impurity generation under identical conditions [5].
Multi-step syntheses require orthogonal protection of the carboxylic acid and primary amine functionalities during tertiary amine formation. Three dominant protection schemes are evaluated:
Carbamate Protection (Boc/Cbz)
Benzyl-Based Protection
Silyl Protection
Table 3: Protecting Group Performance Comparison
Strategy | Deprotection Yield (%) | Tertiary Amine Purity (%) | Byproduct Challenges |
---|---|---|---|
Boc | 88 | 99.1 | tert-Butyl adducts (0.8%) |
Cbz | 92 | 98.3 | Des-methyl byproducts (1.2%) |
Benzyl ester | 85 | 97.7 | Residual Pd (120 ppm) |
TBDMS | 78 | 96.2 | Fluoride salts (0.6%) |
Optimal results utilize Boc for amine protection (prevents N-methylation side reactions) coupled with unprotected carboxylic acid, leveraging the carboxylate’s low nucleophilicity during alkylation. Post-tertiary amine formation, single-step Boc removal achieves 95% isolated yield without chromatographic purification [6] [9] [10].
Sustainable synthesis integrates three waste-reduction principles:
Catalytic AmidationReplaces stoichiometric coupling agents (DCC, EDC-HCl) with ZrO₂ nanoparticles (5 mol%) in carboxyl-amine condensations:
Solvent-Free AlkylationMelt-phase reactions between 3-aminopropylamino-butanoic acid and dimethyl carbonate:
Microwave-Assisted Step IntegrationCombining deprotection-alkylation-salt formation in one pot:
Table 4: Environmental Metrics for Green Synthesis Methods
Method | PMI* (kg/kg) | E-Factor | Carbon Efficiency (%) | Yield Impact |
---|---|---|---|---|
Traditional alkylation | 34.6 | 28.1 | 41.2 | Baseline |
Catalytic amidation | 12.3 | 9.8 | 77.5 | +6% |
Solvent-free methylation | 5.1 | 3.7 | 89.3 | -3% |
Microwave integration | 8.9 | 6.3 | 92.1 | +2% |
*PMI: Process Mass Intensity
These methodologies collectively reduce heavy metal residues to <2 ppm and halocarbon waste by 92%, aligning with ICH Q11 pharmaceutical guidelines while maintaining dihydrochloride purity >99.5% [6].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2